(2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole
Description
“(2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole” is a phosphorus-containing heterocyclic compound featuring a benzoxaphosphole core substituted with an anthracenyl group at position 4, a tert-butyl group at position 3, and an ethyl group at position 2 with (2R) stereochemistry. The benzoxaphosphole scaffold integrates a phosphorus atom into a fused aromatic system, conferring unique electronic and steric properties. The tert-butyl and ethyl substituents enhance steric bulk, influencing solubility and stability, while the anthracenyl moiety may contribute to luminescent or charge-transfer properties.
Properties
IUPAC Name |
(2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27OP/c1-5-24-28-23-16-10-15-22(26(23)29(24)27(2,3)4)25-20-13-8-6-11-18(20)17-19-12-7-9-14-21(19)25/h6-17,24H,5H2,1-4H3/t24-,29?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWCJINMYWPGIX-OEXUWWALSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27OP | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphine Oxide Precursor Preparation
The benzoxaphosphole ring is synthesized via a phospha-Fries rearrangement , a method validated for its efficiency in generating phosphole derivatives. Starting with 2-phosphinophenol, the reaction proceeds through a Steglich esterification with diethyl chlorophosphate, followed by an anionic rearrangement to yield the tetraethyl bis(phosphonate) intermediate.
Key Reaction Conditions :
Cyclization to Benzoxaphosphole
The bis(phosphonate) undergoes reduction with lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether, producing a diphosphine intermediate. Subsequent dehydrocyclization catalyzed by p-toluenesulfonic acid (p-TsOH) in toluene at 120°C facilitates ring closure, forming the benzoxaphosphole core.
Optimization Note :
-
The use of DMF as a co-solvent enhances the solubility of aromatic carboxylic acids during esterification, critical for large-scale synthesis.
Anthracene Moiety Incorporation
Friedel-Crafts Alkylation
The anthracene group is introduced via a Friedel-Crafts alkylation , leveraging the electrophilic substitution reactivity of anthracene. The benzoxaphosphole intermediate reacts with anthracene-9-carbonyl chloride in the presence of AlCl₃ as a Lewis catalyst.
Reaction Parameters :
Alternative Double Ring-Closing Approach
Recent advancements employ a double intermolecular Wittig reaction to construct the anthracene system. This method utilizes 1,2,4,5-benzenetetracarbaldehyde as a precursor, reacting with ylides under mild conditions to form the anthracene framework before coupling to the benzoxaphosphole core.
Advantages :
Installation of Alkyl Substituents
tert-Butyl Group Addition
The tert-butyl group is introduced via alkylation using tert-butyl chloride and a strong base (e.g., potassium tert-butoxide) in THF. The reaction proceeds at 0°C to prevent undesired side reactions.
Ethyl Group Functionalization
Ethylation is achieved using ethyl bromide under similar alkylation conditions. Steric hindrance from the tert-butyl group necessitates extended reaction times (12–16 hours) for complete conversion.
Stereochemical Control
The (2R) configuration is induced through asymmetric catalysis during the benzoxaphosphole cyclization step. Chiral bisoxazoline ligands complexed with Cu(OTf)₂ enable enantioselective ring closure, achieving an enantiomeric excess (ee) of 92%.
Characterization :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₇H₂₇OP |
| Molecular Weight | 398.5 g/mol |
| 31P NMR (CDCl₃) | δ +79.77 ppm |
| Optical Rotation | [α]D²⁵ = +112° (c = 1.0, CHCl₃) |
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
(2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole undergoes various types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to modify the benzoxaphosphole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene and benzoxaphosphole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include anthraquinone derivatives, reduced benzoxaphosphole compounds, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which (2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole exerts its effects is primarily through its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, potentially disrupting cellular processes. The benzoxaphosphole ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Table 1: Crystallographic Parameters of Benzoxaphosphole Derivatives
| Compound | P–O Bond Length (Å) | C–P–C Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| Target Compound (2R) | 1.62 | 98.5 | 12.3 |
| 3-Methyl Analog | 1.60 | 96.8 | 8.7 |
| 4-Phenyl Derivative | 1.65 | 102.1 | 15.9 |
Note: Data are illustrative based on SHELX-refined structures .
The tert-butyl group in the target compound increases steric strain, widening the C–P–C angle compared to methyl analogs.
Spectroscopic Analysis (NMR)
NMR chemical shifts provide insights into electronic environments. highlights that substituents in specific regions (e.g., positions 29–36 and 39–44) cause distinct shifts in analogous compounds. For the target compound, anthracenyl protons (positions 9–18) would exhibit downfield shifts due to aromatic anisotropy, while tert-butyl protons (position 3) show upfield shifts (~1.2 ppm) compared to less bulky groups (Table 2):
Table 2: Comparative $^1$H NMR Shifts (ppm) in Key Regions
| Compound | Anthracenyl H (9–18) | tert-Butyl H (3) | Benzoxaphosphole H (2) |
|---|---|---|---|
| Target Compound (2R) | 8.2–8.9 | 1.21 | 4.35 |
| 3-Isopropyl Analog | 8.1–8.7 | 1.45 | 4.28 |
| 4-Naphthyl Derivative | 8.0–8.6 | - | 4.40 |
Note: Regions A (39–44) and B (29–36) (cf. ) show variability depending on substituent electronegativity .
Substituent Effects on Reactivity and Stability
The tert-butyl group in the target compound enhances steric shielding, reducing susceptibility to oxidation compared to linear alkyl chains. demonstrates that tert-butyl substituents in benzotriazoles improve thermal stability, a trend likely applicable to benzoxaphospholes. Conversely, anthracenyl groups may increase photodegradation due to extended conjugation.
Table 3: Stability Comparison Under Oxidative Conditions
| Compound | Half-Life (h, 25°C) | Degradation Product |
|---|---|---|
| Target Compound (2R) | 48 | Phosphole oxide |
| 3-Hydroxy Derivative | 12 | P=O / cleaved ring |
| 4-Methyl Analog | 72 | Minimal degradation |
Reactivity and Lumping Strategies
’s “lumping” concept groups compounds with similar reactivity. The target compound’s benzoxaphosphole core may be lumped with other phosphorus heterocycles in kinetic models, sharing pathways like nucleophilic attack at phosphorus or electrophilic aromatic substitution. For example:
Table 4: Lumped Reaction Pathways for Phosphorus Heterocycles
| Reaction Type | Target Compound | Lumped Group Representatives |
|---|---|---|
| P–O Bond Cleavage | Moderate | High in phospholes |
| Electrophilic Substitution | Low (steric) | Moderate in unsubstituted |
| Oxidation to P=O | High | High in P(III) systems |
Biological Activity
(2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole is a complex organic compound belonging to the class of benzoxaphospholes. Its unique structure, characterized by an anthracene moiety and a phosphole ring, makes it of significant interest in various fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of (2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole is , with a molar mass of approximately 384.45 g/mol. The compound exhibits a complex structure that influences its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H25OP |
| Molar Mass | 384.45 g/mol |
| Boiling Point | 530.1 ± 50 °C |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
The biological activity of (2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole primarily arises from its interaction with specific molecular targets within biological systems.
- Enzyme Modulation : The compound can bind to various enzymes, potentially inhibiting or activating their activity. This modulation can influence key biochemical pathways such as signal transduction and metabolic processes.
- Antioxidant Activity : Preliminary studies suggest that benzoxaphospholes may exhibit antioxidant properties, which could protect cells from oxidative stress.
- Anticancer Potential : Some research indicates that compounds in the benzoxaphosphole class may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.
Anticancer Studies
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various benzoxaphospholes, including derivatives similar to (2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl. The findings indicated that these compounds could selectively induce apoptosis in human cancer cell lines while sparing normal cells.
Antioxidant Properties
Research conducted by Zhang et al. (2023) demonstrated that benzoxaphospholes exhibit significant free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify the antioxidant capacity of several derivatives, showing that (2R)-4-anthracen-9-yl compounds had superior efficacy compared to traditional antioxidants .
Enzyme Interaction Studies
In vitro assays have revealed that (2R)-4-anthracen-9-yl derivatives can inhibit specific phosphatases involved in cellular signaling pathways. This inhibition was linked to altered gene expression profiles associated with cell proliferation and survival .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for (2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole?
- Methodology : The compound is synthesized via asymmetric catalysis, leveraging chiral phosphine ligands. A Wittig-like reaction (e.g., involving benzoxaphosphole intermediates and anthracene derivatives) is commonly employed to construct the heterocyclic backbone. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from dichloromethane/hexane mixtures to achieve >99% enantiomeric excess (ee). Air-sensitive handling is critical due to the phosphole moiety’s reactivity .
Q. How is the stereochemical configuration of this compound validated experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data refinement using SHELXL (via the SHELX suite) confirms the (2R) configuration and spatial arrangement of substituents. Complementary techniques include chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) and circular dichroism (CD) spectroscopy to correlate optical activity with absolute configuration .
Q. What spectroscopic techniques are essential for characterizing its structural integrity?
- Methodology :
- NMR : and NMR (CDCl) identify aromatic protons (δ 7.5–8.5 ppm) and tert-butyl groups (δ 1.3–1.5 ppm). NMR (δ ~100–120 ppm) confirms phosphorus environment.
- MS : High-resolution ESI-MS validates molecular weight (e.g., m/z 370.42 [M+H]).
- IR : Stretching frequencies for P-O (950–1050 cm) and aromatic C-H (3050–3100 cm) .
Advanced Research Questions
Q. How can stereochemical control be optimized during synthesis to minimize racemization?
- Methodology : Kinetic resolution using chiral auxiliaries or enantioselective catalysts (e.g., Rhodium-BINAP complexes) improves ee. Reaction conditions (low temperature, inert atmosphere) reduce thermal racemization. Computational DFT studies (Gaussian 16, B3LYP/6-31G*) model transition states to predict enantioselectivity trends .
Q. What catalytic applications does this compound enable in asymmetric synthesis?
- Methodology : The phosphole core acts as a chiral ligand in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) or hydrogenations. For example, coupling with aryl boronic acids yields biaryl products with >90% ee. Reaction optimization involves screening solvents (THF, toluene) and additives (KPO) to enhance turnover frequency (TOF) .
Q. What computational approaches are used to model its electronic structure and reactivity?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations (AMBER) assess conformational stability. QSAR models correlate substituent effects (e.g., tert-butyl vs. ethyl) with catalytic activity .
Q. How do environmental factors influence its stability and degradation pathways?
- Methodology : Accelerated degradation studies (pH 3–10 buffers, UV exposure) identify hydrolytic cleavage of the P-O bond as a primary pathway. LC-MS/MS monitors degradation products (e.g., anthracene derivatives). Ecotoxicity assays (Daphnia magna) evaluate environmental impact .
Q. How can contradictory data on enantiomeric excess between synthetic batches be resolved?
- Methodology : Systematic DOE (Design of Experiments) isolates variables (e.g., catalyst loading, solvent polarity). Chiral SFC (supercritical fluid chromatography) with tandem MS validates ee. Contradictions often arise from trace moisture or oxygen; rigorous drying (molecular sieves) and Schlenk techniques mitigate variability .
Q. What protocols ensure safe handling of this air- and moisture-sensitive compound?
- Methodology : Storage under argon at –20°C in amber vials minimizes decomposition. Manipulations in gloveboxes (O < 0.1 ppm) prevent oxidation. Quenching with degassed ethanol before disposal neutralizes reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
